Gipsoside

Description

Classification of Glycosides within Natural Products Chemistry

In natural products chemistry, a glycoside is formally defined as any molecule where a sugar group, known as the glycone, is bonded through its anomeric carbon to another functional group, termed the aglycone or genin, via a glycosidic bond. nih.govcenmed.com This linkage can occur through various atoms, leading to classifications such as O-glycosides, N-glycosides, S-glycosides, and C-glycosides. nih.govcenmed.comwikidata.orgcenmed.com

Glycosides are further categorized based on the chemical nature of their aglycone. This structural diversity gives rise to numerous sub-types, including alcoholic glycosides, anthraquinone (B42736) glycosides, coumarin (B35378) glycosides, cyanogenic glycosides, flavonoid glycosides, phenolic glycosides, steroid glycosides, and saponins (B1172615). nih.govcenmed.comcenmed.comthegoodscentscompany.com Many plants strategically store chemicals in an inactive glycosidic form, which can be subsequently activated through enzymatic hydrolysis, thereby releasing the biologically active aglycone. nih.gov The glycone component primarily confers solubility properties to the molecule, influencing its absorption and distribution, while the aglycone is typically responsible for its observed pharmacological activity. cenmed.com

Overview of Saponins as a Subclass of Glycosides

Saponins are a significant class of naturally occurring glycosides, particularly abundant in the plant kingdom, recognized for their distinctive ability to produce a stable, soap-like foam when agitated in aqueous solutions. researchgate.netnih.govfishersci.atfishersci.nlfishersci.cafishersci.seciteab.comwikipedia.orgbmrb.io These compounds are characterized by their high molecular weight and amphipathic structure, comprising one or more hydrophilic sugar moieties covalently linked to a lipophilic non-sugar portion, known as the aglycone or sapogenin. researchgate.netnih.govfishersci.atfishersci.nlfishersci.seciteab.comwikipedia.orgbmrb.ioresearchgate.netwikipedia.orgfishersci.carjptonline.org The amphipathic nature, stemming from the juxtaposition of a hydrophobic aglycone and a hydrophilic sugar chain, underpins their surfactant properties. fishersci.seciteab.comwikipedia.orgwikipedia.orgfishersci.carjptonline.org

Saponins exhibit a broad spectrum of biological activities, making them subjects of extensive academic research. These activities include anti-inflammatory, antibacterial, antifungal, antiviral, insecticidal, anticancer, and cytotoxic effects. researchgate.netnih.govfishersci.nlfishersci.seciteab.comresearchgate.netfishersci.carjptonline.org Furthermore, they have been reported to possess molluscicidal and cholesterol-lowering properties, and can act as immunostimulants. researchgate.netnih.govfishersci.nlciteab.comresearchgate.netfishersci.ca From an ecological perspective, some saponins function as anti-feedants, reducing plant palatability to herbivores, and can be toxic to cold-blooded organisms. nih.govfishersci.at

Structural Diversity of Triterpenoid (B12794562) Saponins

Triterpenoid saponins constitute the most prevalent type of saponins found across the plant kingdom. researchgate.net These compounds are surface-active glycosides of triterpenes, characterized by a 30-carbon skeleton typically arranged in a pentacyclic ring system. researchgate.netnih.govfishersci.canih.govnih.gov The structural diversity within triterpenoid saponins is significant, arising from variations in their aglycone skeletons and the number and composition of attached sugar chains.

Triterpenoid saponins can be broadly categorized based on the number of sugar chains attached to the aglycone:

Monodesmosidic saponins: Possess a single sugar chain, typically attached at the C-3 position of the aglycone. researchgate.net

Didesmosidic saponins: Feature two sugar chains, commonly with one attached via an ether linkage at C-3 and the other via an ester linkage at C-28, or sometimes an ether linkage at C-24. researchgate.net

The sugar moieties commonly found in triterpenoid saponins include monosaccharides such as D-rhamnose, L-arabinose, D-xylose, D-glucose, and D-ribose. researchgate.net Examples of well-known triterpenoid aglycones that form the core of these saponins include oleanolic acid and hederagenin, which are often found with various hydroxyl groups at positions like C-3, C-28, and C-24. researchgate.net Other common triterpenoid skeletons include the β-amyrin (oleanane), α-amyrin (ursane), and lupeol (B1675499) types, contributing to the vast structural array of these natural products. nih.govnih.govnih.govmq.edu.au

Biosynthetic Origin of Saponins from Plant Metabolism

The biosynthesis of saponins in plants is a complex metabolic pathway originating from acetyl-CoA. This precursor is converted into isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP) via the mevalonate (B85504) (MVA) pathway. wikipedia.orgnih.govlipidmaps.orgwikipedia.orgwikipedia.orgfishersci.ca These five-carbon units are then condensed to form larger isoprenoid precursors. Specifically, two units of farnesyl pyrophosphate (FPP), a 15-carbon intermediate, condense to yield the linear 30-carbon precursor squalene (B77637). wikipedia.orgrjptonline.orglipidmaps.orgwikipedia.orgwikipedia.orgfishersci.ca

Squalene subsequently undergoes epoxidation to form 2,3-oxidosqualene (B107256), a crucial intermediate catalyzed by squalene epoxidase (SQE). wikipedia.orgrjptonline.orglipidmaps.orgwikipedia.orgwikipedia.orgfishersci.ca This 2,3-oxidosqualene is then cyclized by a diverse family of enzymes known as oxidosqualene cyclases (OSCs). researchgate.netwikipedia.orgnih.govmq.edu.aulipidmaps.orgfishersci.ca This cyclization step is a critical branching point in plant metabolism, leading to the formation of various basic triterpenoid skeletons, such as the oleanane (B1240867) and dammarane (B1241002) types, which are distinct from primary sterol biosynthesis. lipidmaps.orgfishersci.ca

Following the formation of the triterpenoid backbone, a series of further modifications occur. These include oxidation reactions mediated by cytochrome P450 monooxygenases (P450s) and glycosylation reactions catalyzed by uridine (B1682114) diphosphate-dependent glycosyltransferases (UGTs). researchgate.netrjptonline.orgnih.govlipidmaps.orgwikipedia.orgwikipedia.orgfishersci.ca Glycosylation, the attachment of sugar moieties, is particularly important as it significantly increases the water solubility of the saponin (B1150181) and can profoundly alter its biological activity. researchgate.netfishersci.ca Saponins are often accumulated in specific plant tissues and organs, such as roots and rhizomes, highlighting their specialized roles in plant physiology and defense. researchgate.netlipidmaps.org

Historical Context of Gypsoside Discovery and Early Research

Early research on Gypsoside primarily focused on its isolation and detailed chemical characterization. Seminal work in this area involved researchers such as N.K. Kochetkov, A.Ya. Khorlin, and Yu.S. Ovodov. nih.govsuprabank.org Their contributions included the elucidation of Gypsoside's structure. For instance, Khorlin et al. published on the identity of gypsoside and a triterpene saponin from Gypsophila paniculata in 1963. ncats.ionih.gov

A key aspect of this early research involved the hydrolysis of Gypsoside to determine its constituent parts. Hydrolysis with strong acids, such as 18% HCl, yielded the aglycone, which was identified as gypsogenin (B1672572). nih.gov Furthermore, the sugar moieties attached to the gypsogenin core were meticulously identified through chromatographic methods. These studies revealed that Gypsoside contains a diverse array of monosaccharides, including D-galactose, D-glucose, D-xylose, L-arabinose, D-fucose, and L-rhamnose. nih.gov The physicochemical constants and infrared (IR) spectrum of the isolated gypsogenin were found to be in agreement with existing literature data, confirming its identity. nih.gov

The table below summarizes the sugar components identified in early research on Gypsoside:

| Sugar Moiety | Type (D/L) |

| Galactose | D- |

| Glucose | D- |

| Xylose | D- |

| Arabinose | L- |

| Fucose | D- |

| Rhamnose | L- |

This foundational research established Gypsoside as a complex triterpenoid saponin with a specific aglycone and a rich oligosaccharide chain, paving the way for further investigations into its properties and potential applications.

Compound Names and PubChem CIDs

Properties

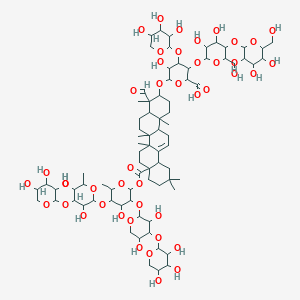

IUPAC Name |

6-[[8a-[5-[3,5-dihydroxy-6-methyl-4-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-3-[3,5-dihydroxy-4-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxycarbonyl-4-formyl-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3-[3,4-dihydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-4-(3,4,5-trihydroxyoxan-2-yl)oxyoxane-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C80H126O44/c1-27-40(88)59(119-66-48(96)42(90)32(85)23-108-66)54(102)71(111-27)116-56-28(2)112-73(61(52(56)100)121-68-53(101)57(34(87)25-110-68)117-65-47(95)41(89)31(84)22-107-65)124-74(106)80-17-15-75(3,4)19-30(80)29-9-10-38-76(5)13-12-39(77(6,26-83)37(76)11-14-79(38,8)78(29,7)16-18-80)115-72-55(103)60(120-67-49(97)43(91)33(86)24-109-67)62(63(123-72)64(104)105)122-70-51(99)46(94)58(36(21-82)114-70)118-69-50(98)45(93)44(92)35(20-81)113-69/h9,26-28,30-63,65-73,81-82,84-103H,10-25H2,1-8H3,(H,104,105) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJDBQMHOQSSGGS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(OC(C(C2O)OC3C(C(C(CO3)O)OC4C(C(C(CO4)O)O)O)O)OC(=O)C56CCC(CC5C7=CCC8C9(CCC(C(C9CCC8(C7(CC6)C)C)(C)C=O)OC1C(C(C(C(O1)C(=O)O)OC1C(C(C(C(O1)CO)OC1C(C(C(C(O1)CO)O)O)O)O)O)OC1C(C(C(CO1)O)O)O)O)C)(C)C)C)O)OC1C(C(C(CO1)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C80H126O44 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1791.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15588-68-8 | |

| Record name | Gipsoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015588688 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Natural Occurrence and Distribution of Gypsoside

Plant Sources of Gypsoside

Gypsoside and related saponins (B1172615) are primarily found within the Caryophyllaceae (Pink or Carnation family), but have also been identified in other distinct plant families.

Genus Gypsophila

The genus Gypsophila is a significant and well-documented source of gypsogenin-based saponins. The roots of these plants are particularly rich in these compounds. hacettepe.edu.trbas.bg While the genus comprises approximately 150 species, research has confirmed the presence of these characteristic saponins in several specific members. farmaceut.org Species such as G. paniculata, G. pacifica, G. elegans, and G. glomerata have been subjects of phytochemical studies that have identified their rich saponin (B1150181) content. hacettepe.edu.trresearchgate.netresearchgate.net The commercial saponin mixture known as Saponinum album is derived from Gypsophila paniculata. thieme-connect.com

**Table 1: Documented Gypsoside-Containing Species in Genus *Gypsophila***

| Species Name | Common Name | Family |

|---|---|---|

| Gypsophila paniculata | Baby's Breath | Caryophyllaceae |

| Gypsophila pacifica | --- | Caryophyllaceae |

| Gypsophila elegans | Annual Baby's-breath | Caryophyllaceae |

| Gypsophila glomerata | --- | Caryophyllaceae |

| Gypsophila bicolor | --- | Caryophyllaceae |

| Gypsophila arrostii | --- | Caryophyllaceae |

While direct analysis for every species is not extensively documented in all literature, the chemical profile of the genus strongly supports the presence of gypsogenin-type saponins in other species listed, including G. bicolor and others used commercially. hacettepe.edu.tr

Genus Allochrusa

Also belonging to the Caryophyllaceae family, the genus Allochrusa is another notable source of these saponins. Allochrusa gypsophiloides, commonly known as Turkestan soaproot, is a super-producer of triterpene saponins. mdpi.comnih.gov Chemical analyses of its roots have confirmed the presence of triterpene glycosides derived from gypsogenin (B1672572) and quillaic acid aglycones, placing it firmly among the plants containing Gypsoside-related compounds. mdpi.comtandfonline.com

Other Plant Families and Species

Beyond the Caryophyllaceae family, Gypsoside has been identified in completely unrelated plant species, highlighting a case of convergent evolution in secondary metabolite production. A key example is Momordica cochinchinensis (Gac fruit) from the Cucurbitaceae family. cropj.com Research on the seeds of this Southeast Asian plant has led to the isolation and identification of three major triterpenoidal saponins, one of which is explicitly named gypsoside (also referred to as Momordica Saponin I). cropj.comnih.gov

Distribution within Plant Tissues and Developmental Stages

The concentration and localization of Gypsoside and related saponins vary significantly between different parts of the plant and can change throughout its life cycle.

Gypsophila Species : In members of the Gypsophila genus, the roots are consistently identified as the primary storage organs for saponins. hacettepe.edu.trmdpi.com For instance, the roots of a four-year-old Gypsophila paniculata plant can contain about 4% saponins by dry weight. mdpi.com While the roots have the highest concentration, studies involving in vitro cultures have shown that leaf and stem-derived tissues can also produce these compounds. researchgate.net A study on G. paniculata hairy root cultures found that the saponin content was 2.3 to 2.7 times higher than in non-transformed roots, demonstrating the significant production capacity of this tissue. notulaebotanicae.ro

Allochrusa gypsophiloides : Similar to Gypsophila, the roots of A. gypsophiloides are the primary and traditionally harvested source of saponins. mdpi.commdpi.com However, the distribution can vary with the plant's developmental stage. One study noted that during the active vegetation phase, the total saponin content in the aerial parts (stems and leaves) can temporarily exceed the concentration in the roots. nih.govresearchgate.net As the plant matures and enters the flowering and seed-setting stages, the concentration in the aerial parts decreases. nih.gov The saponin levels in the roots have been observed to increase with the age of the plant, with maximum accumulation in five-year-old plants. nih.gov

Momordica cochinchinensis : For M. cochinchinensis, the saponins, including Gypsoside, are concentrated in the seeds. cropj.comresearchgate.net The seeds, known as Momordicae Semen in traditional medicine, are the specific plant part targeted for the extraction and study of these compounds. nih.gov

Ethnobotanical Context for Phytochemical Research

The scientific investigation into Gypsoside and the plants that contain it is largely rooted in their historical use in traditional medicine and other cultural practices. The characteristic foaming property of saponins when mixed with water is a key indicator of their presence and has led to the discovery of their utility.

Genus Gypsophila : The roots of Gypsophila species have a long history of use. In Turkey, they are known as "çöven" and are used in the production of traditional sweets like Turkish delight and helva. hacettepe.edu.tr Their high saponin content also made them effective detergents and expectorants in traditional medicine. hacettepe.edu.tr This history of use in food and folk medicine prompted researchers to isolate and identify the active chemical constituents, leading to the characterization of their rich triterpenoid (B12794562) saponin profile. bioclot.com

Genus Allochrusa : The common name for Allochrusa gypsophiloides, "Turkestan soaproot," directly points to its ethnobotanical significance. mdpi.commdpi.com The roots have been used for centuries as a natural soap for washing. mdpi.com In traditional medicine, decoctions of the root have been used as an expectorant for respiratory conditions like bronchitis, a use consistent with other saponin-containing medicinal plants. mdpi.com This well-established utility was a primary driver for its phytochemical analysis.

Momordica cochinchinensis : The seeds of M. cochinchinensis are a component of traditional Chinese medicine, where they have been used to treat a variety of conditions including boils, swelling, and rheumatic pain. nih.gov The investigation into the pharmacological basis for these traditional uses led to the chemical analysis of the seeds, which resulted in the discovery of its unique chemical profile, including the presence of Gypsoside. cropj.comnih.gov

Isolation and Extraction Methodologies for Gypsoside

Advanced Extraction Technologies relevant to Saponins (B1172615)

Advanced extraction techniques offer alternatives to conventional methods, often providing advantages such as reduced solvent consumption, shorter extraction times, higher efficiency, and improved selectivity mdpi.comfoodsciencejournal.comgreenskybio.comacs.org.

Microwave-assisted extraction (MAE) utilizes microwave energy to heat the solvent and the moisture within the plant material, causing cell disruption and enhancing the diffusion of analytes into the solvent greenskybio.comacs.orgindianchemicalsociety.com. This internal heating mechanism can lead to faster extraction rates and potentially higher yields compared to conventional heating methods greenskybio.comindianchemicalsociety.com.

MAE has been successfully applied to the extraction of saponins from various plant sources semanticscholar.orghuji.ac.il. It can significantly reduce extraction time, sometimes by several hours, and has the potential to improve extraction yield and the quality of the extracted saponins greenskybio.com. MAE is considered more energy-efficient than traditional methods due to shorter extraction times greenskybio.com.

Supercritical fluid extraction (SFE) employs a substance in its supercritical state, typically carbon dioxide, as the extraction solvent semanticscholar.orggreenskybio.comacs.org. Supercritical fluids possess properties between those of a liquid and a gas, allowing them to diffuse through the plant matrix like a gas and dissolve compounds like a liquid greenskybio.com. The solvent power of a supercritical fluid can be tuned by adjusting temperature and pressure acs.org.

SFE offers advantages such as high selectivity, rapid extraction, and the ability to operate at relatively low temperatures, which helps preserve the integrity of thermolabile compounds greenskybio.com. Carbon dioxide is often used due to its non-toxicity, non-flammability, and ease of removal from the extract greenskybio.com. SFE has been explored for the extraction of saponins and can provide better selectivity and higher purity compared to traditional solvents greenskybio.com. Gynostemma plant extract is also prepared by supercritical fluid extraction chembk.com.

While SFE can be highly efficient, it typically requires a greater financial investment in specialized equipment compared to conventional methods huji.ac.il.

Here is a table comparing some characteristics of conventional and advanced extraction methods for saponins:

| Extraction Method Type | Typical Solvent Volume | Typical Extraction Time | Efficiency Compared to Simple Solvent Extraction | Equipment Complexity |

| Conventional | High | Long | Baseline or moderate improvement (reflux, maceration) mdpi.comfoodsciencejournal.com | Simple |

| Ultrasound-Assisted | Moderate to Low | Shorter | Higher mdpi.com | Moderate |

| Microwave-Assisted | Moderate to Low | Significantly Shorter | Higher greenskybio.comindianchemicalsociety.com | Moderate to High |

| Supercritical Fluid | Low (often recyclable CO2) | Short | High greenskybio.com | High |

Structural Elucidation and Characterization of Gypsoside

Glycosidic Linkage Analysis

Glycosidic linkages are fundamental to the structure of saponins (B1172615), connecting the sugar moieties (glycones) to the non-sugar aglycone. In the case of gypsoside, these linkages are predominantly O-glycosidic bonds, which are formed between the anomeric carbon of a sugar and a hydroxyl group on the aglycone or another sugar. wikipedia.orgnih.govnih.govfrontiersin.orgnih.gov C-glycosidic bonds, where a sugar is linked directly to a carbon atom of the aglycone, are less common in saponins and exhibit higher resistance to hydrolysis. wikipedia.orgthermofisher.comwikipedia.org

Gypsoside is classified as a bidesmosidic saponin (B1150181), indicating the presence of two distinct oligosaccharide chains attached to the gypsogenin (B1672572) aglycone. stuartxchange.orgyok.gov.trmdpi.comgoogleapis.comresearchgate.net For gypsogenin-based saponins, these sugar chains are typically attached at two key positions on the aglycone: the C-3 hydroxyl group and the C-28 carboxyl group. mdpi.comresearchgate.netresearchgate.netresearchgate.netmdpi.com

Detailed research on related gypsogenin-based saponins from Gypsophila species provides insights into the typical sugar composition and linkage patterns. For instance, studies have identified a branched trisaccharide chain at the C-3 position, often comprising β-D-glucuronopyranosyl as the core sugar, further substituted with other monosaccharides. researchgate.net The C-28 position is typically linked to a longer oligosaccharide chain, which can be a tri- to hexa-saccharide, often involving deoxyhexose residues. researchgate.netresearchgate.net

The specific sugar units commonly identified in the glycan chains of gypsogenin saponins include D-glucuronic acid, L-rhamnose, D-galactose, D-xylose, L-arabinose, D-glucose, and D-fucose. researchgate.netresearchgate.net

The anomeric configuration (α or β) of each glycosidic bond is crucial for defining the full three-dimensional structure. This is determined through advanced spectroscopic techniques. For instance, the β-D-configuration is frequently observed for the glucuronic acid moiety directly linked to the C-3 position of the aglycone. researchgate.net

The determination of glycosidic linkages and sugar sequences involves a combination of sophisticated analytical methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy : 1D and 2D NMR experiments, including COSY, TOCSY, ROESY, HSQC, and HMBC, are indispensable for elucidating the complete structure, including the sequence of sugar units and their linkage positions. researchgate.netresearchgate.netnih.gov Anomeric protons, typically resonating in the 4.3-5.9 ppm range in 1H-NMR spectra, provide key information on anomeric configurations, with α-glycosides generally appearing downfield from β-glycosides. creative-proteomics.com Coupling constants (e.g., 1JCH, 3JH-1.H-2) further confirm these configurations. researchgate.netcreative-proteomics.com

Mass Spectrometry (MS) : Techniques such as Electrospray Ionization Mass Spectrometry (ESI-MS) and High-Resolution ESI-MS (HR-ESI-MS), often coupled with tandem MS (MS/MS), are used to determine molecular mass, elemental composition, and fragmentation patterns, which help in deducing the sugar sequence. yok.gov.trresearchgate.netresearchgate.net

Chemical Methods : Acid hydrolysis of the saponin followed by gas chromatography (GC) analysis of the derived chiral monosaccharides is employed to identify the constituent sugar units and their absolute configurations. researchgate.net Permethylation followed by acid hydrolysis and derivatization is a common approach for mapping glycosidic linkage positions. wikipedia.orgresearchgate.net

An interactive data table summarizing common sugar moieties and their typical anomeric configurations and linkage positions in gypsogenin-based saponins is presented below:

| Sugar Moiety | Typical Anomeric Configuration | Typical Linkage Position (to aglycone or other sugar) | Reference |

|---|---|---|---|

| D-Glucuronic acid | β-D- | C-3 of aglycone (core sugar) | researchgate.netresearchgate.net |

| D-Galactose | β-D- | (1→2) to glucuronic acid at C-3 | researchgate.net |

| L-Arabinose | α-L- | (1→3) to glucuronic acid at C-3; also in C-28 chain | researchgate.net |

| D-Xylose | β-D- | In C-28 chain, e.g., (1→4) linkage | researchgate.netresearchgate.net |

| L-Rhamnose | α-L- | In C-28 chain, e.g., (1→2) linkage | researchgate.netresearchgate.net |

| D-Fucose | β-D- | In C-28 chain, e.g., (1→2) linkage (ester) | researchgate.netresearchgate.net |

Stereochemical Analysis of Gypsoside and its Isomers

The stereochemical analysis of gypsoside is a complex undertaking due to the numerous chiral centers present in both its aglycone and the attached sugar moieties. The aglycone, gypsogenin, is a pentacyclic triterpenoid (B12794562) with a defined three-dimensional structure containing multiple stereocenters. hmdb.ca Each sugar unit within the oligosaccharide chains also possesses several chiral carbons, and the anomeric carbon, formed during ring closure, represents a new stereocenter. ttu.eecreative-proteomics.comdigicollections.net

The determination of stereochemistry relies heavily on advanced NMR spectroscopic techniques. 1D and 2D NMR experiments, such as COSY, TOCSY, ROESY, HSQC, and HMBC, provide detailed information about the connectivity and spatial arrangement of atoms. researchgate.netresearchgate.netnih.gov Specifically, Nuclear Overhauser Effect Spectroscopy (NOESY) is critical for establishing the relative stereochemistry by revealing through-space correlations between protons that are in close proximity. researchgate.netrudolphresearch.com For example, specific NOESY correlations within the triterpenoid skeleton can confirm the α or β orientation of various methyl groups and protons. rudolphresearch.com

The anomeric configuration (α or β) of the glycosidic bonds is particularly important and is determined by analyzing the chemical shifts and coupling constants of the anomeric protons in 1H-NMR spectra. The magnitude of the coupling constant between the anomeric proton (H-1') and the adjacent proton (H-2') provides direct evidence of their relative orientation, which in turn dictates the anomeric configuration. researchgate.netcreative-proteomics.comresearchgate.net For instance, a large coupling constant (e.g., J > 7 Hz) typically indicates a trans-diaxial relationship, characteristic of a β-linkage in pyranose sugars, while smaller coupling constants suggest an α-linkage. researchgate.net

The existence of isomers of gypsoside is a recognized aspect of its chemistry. These isomers can arise from variations in the anomeric configuration of the sugar units (e.g., α- or β-anomers) or from epimerization at other chiral centers within the sugar moieties or the aglycone. ttu.eecreative-proteomics.comdigicollections.net For instance, studies on Gypsophila saponins have reported isomers resulting from different configurations of arabinose and xylose residues within the sugar chains. researchgate.net The precise stereochemical elucidation of each isomer is crucial for understanding its unique properties.

An interactive data table summarizing key spectroscopic methods used for stereochemical analysis is provided below:

| Method | Application in Stereochemical Analysis | Key Information Provided | Reference |

|---|---|---|---|

| 1D/2D NMR Spectroscopy (e.g., 1H, 13C, COSY, HSQC, HMBC) | Elucidation of overall structure, connectivity, and relative stereochemistry. | Chemical shifts, coupling constants (e.g., 1JCH, 3JHH), correlations between nuclei. | researchgate.netresearchgate.netnih.gov |

| NOESY (Nuclear Overhauser Effect Spectroscopy) | Determination of spatial proximity between protons, crucial for relative stereochemistry. | Through-space correlations (NOEs) indicating close protons. | researchgate.netrudolphresearch.com |

| Optical Rotation | Measurement of the rotation of plane-polarized light. | Specific optical rotation ([α]D), indicating overall chirality and differentiating enantiomers. | libretexts.orgchemistrysteps.com |

Pharmacological Mechanisms of Action of Gypsoside Preclinical Research Focus

Modulation of Cellular Permeability and Membrane Integrity

A significant aspect of Gypsoside's preclinical profile is its ability to modulate cellular membrane permeability. As a saponin (B1150181), Gypsoside possesses amphipathic characteristics that enable interactions with cellular membrane components, including steroids, proteins, and phospholipids. These interactions can lead to the formation of pores in cell membranes, consequently increasing membrane permeability. researchgate.net This property is particularly relevant in strategies aimed at enhancing the intracellular delivery of other therapeutic molecules, such as targeted toxins or oligonucleotides. researchgate.netgoogleapis.comgoogle.com Studies have indicated that saponins (B1172615), including Gypsoside A as a main component of Gypsophila paniculata saponin mixtures, can synergistically enhance the cytotoxicity of cellular membrane-impermeable agents, suggesting a role in facilitating their entry into the cytosol, possibly through improved endosomal escape. researchgate.net

Induction of Cell Cycle Arrest and Apoptosis in Preclinical Models

Saponins, including those derived from Gypsophila species, have been reported in preclinical studies to induce cell cycle arrest and apoptosis in various cell lines. researchgate.net The induction of apoptosis is a key mechanism for inhibiting the proliferation of cancer cells. While detailed pathways specifically for Gypsoside were not extensively provided, studies on related triterpenoids like ursolic acid have shown the induction of apoptosis via the mitochondrial intrinsic pathway, involving the activation of caspases, such as caspase-3, and modulation of Bcl-2 family proteins. researchgate.net Saponins are generally understood to contribute to antitumor effects through mechanisms including the stimulation of apoptosis. researchgate.net

Anti-inflammatory Mechanism Research

Research into the anti-inflammatory mechanisms of gypsoside has explored its influence on key mediators of the inflammatory response. nih.govresearchgate.netfrontiersin.orgsussex.ac.uk

Regulation of Inflammatory Cytokines (e.g., IL-6, TNF-α)

Inflammatory cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α) play crucial roles in initiating and propagating inflammatory processes. frontiersin.orgthermofisher.commdpi.comnih.gov Elevated levels of these cytokines are associated with various inflammatory conditions and diseases. frontiersin.orgmdpi.comnih.govnih.gov Preclinical studies have investigated the ability of gypsoside to modulate the production or activity of these cytokines. While the provided search results highlight the importance of IL-6 and TNF-α in inflammation frontiersin.orgthermofisher.commdpi.comnih.govnih.gov and the potential of various compounds to modulate them mdpi.comconsensus.app, specific detailed research findings on gypsoside's direct impact on IL-6 and TNF-α levels were not explicitly detailed in the provided snippets. However, the general anti-inflammatory properties attributed to triterpene saponins, the class of compounds to which gypsoside belongs, suggest a potential interaction with inflammatory pathways involving cytokines. researchgate.net

Modulation of Nitric Oxide Production

Nitric oxide (NO) is a signaling molecule involved in various physiological processes, including inflammation. sussex.ac.ukcvphysiology.comslideshare.net While NO has diverse roles, excessive production, often mediated by inducible nitric oxide synthase (iNOS), can contribute to inflammatory tissue damage. cvphysiology.com The modulation of NO production is a target for anti-inflammatory therapies. sussex.ac.ukslideshare.nettourette.org One search result mentions that an ultrasonicated extract, which contains gypsoside among other components, increased nitric oxide content in RAW 264.7 cells in one study researchgate.net. This specific finding, however, relates to an extract and not isolated gypsoside, and the context suggests it might be related to a specific experimental condition (ultrasonication) rather than a general anti-inflammatory mechanism of gypsoside itself. Further specific research on how isolated gypsoside modulates NO production in relevant inflammatory models is needed to clarify this mechanism.

Antioxidant Mechanisms

Gypsoside has demonstrated antioxidant properties in preclinical investigations. nih.govresearchgate.netfrontiersin.orgsussex.ac.ukresearchgate.net Oxidative stress, an imbalance between reactive oxygen species (ROS) and antioxidant defenses, contributes to cellular damage and the pathogenesis of numerous diseases, often intertwined with inflammation. mdpi.comnih.govclevelandclinic.orgmdpi.com

Scavenging of Reactive Oxygen Species (e.g., superoxide (B77818), hydroxyl, DPPH radicals)

Reactive Oxygen Species (ROS), such as superoxide anion (O₂⁻•) and hydroxyl radicals (•OH), are highly reactive molecules that can cause significant cellular damage. mdpi.comnih.govbrieflands.comcvphysiology.comnih.govmdpi.com The scavenging of these free radicals is a key mechanism of antioxidant action. brieflands.comnih.govmdpi.comchemicalpapers.com The DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging assay is a common in vitro method used to evaluate the free radical scavenging activity of compounds. yok.gov.trcropj.comnih.govbrieflands.commdpi.comchemicalpapers.com

Research indicates that gypsoside or extracts containing it exhibit free radical scavenging activity. A methanol (B129727) extract of Gypsophila laricina, containing gypsoside, showed strong antioxidant activity based on the DPPH method. yok.gov.tr Another study on Gac seed extracts, which contain gypsoside, also utilized DPPH and ABTS assays to assess antioxidant capacity, suggesting free radical scavenging as a mechanism. mdpi.comcropj.com Pueraria glycoside (PG)-1, another glycoside, was shown to rapidly scavenge DPPH radicals, suggesting a similar potential mechanism for other glycosides like gypsoside. nih.gov While specific quantitative data for isolated gypsoside's scavenging activity against superoxide, hydroxyl, and DPPH radicals were not extensively detailed across the provided snippets, the general findings on extracts containing gypsoside and the properties of related glycosides support its role as a free radical scavenger.

Protection Against Oxidative Stress-Induced Cellular Damage

Oxidative stress can lead to damage of cellular components, including lipids, proteins, and DNA, contributing to various pathologies. mdpi.comnih.govclevelandclinic.org Antioxidant compounds can protect cells by neutralizing ROS or enhancing the endogenous antioxidant defense system. nih.govmdpi.comnih.gov Preclinical research suggests that gypsoside may offer protection against oxidative stress-induced cellular damage. One study on gypenosides (which can include gypsoside) demonstrated that they could decrease oxidative stress levels in orbital fibroblasts generated by H₂O₂, reduce cell autophagy, and reduce apoptosis. nih.gov This protective effect was associated with the regulation of oxidative stress response, potentially via pathways like Nrf2/ERK/HO-1 signaling. nih.gov Gypenosides also showed a protective effect against apoptosis induced by H₂O₂. nih.gov

The following table summarizes some findings related to the antioxidant effects of gypenosides (which may contain gypsoside):

| Study Context | Oxidative Stress Inducer | Measured Parameter | Effect of Gypenosides | Citation |

| Orbital fibroblasts from GO patients and non-GO | H₂O₂ | ROS ratio | Significantly lower compared to H₂O₂ group | nih.gov |

| Orbital fibroblasts from GO patients and non-GO | H₂O₂ | MDA expression | Lower compared to control, lower compared to H₂O₂ group | nih.gov |

| Orbital fibroblasts from GO patients and non-GO | H₂O₂ | SOD activity | Greater than control, but difference insignificant | nih.gov |

| Myocardial infarction in rats | Ischemia-reperfusion | Myocardial SOD activity | Maintained | nih.gov |

| Myocardial infarction in rats | Ischemia-reperfusion | Myocardial MDA level | Decreased | nih.gov |

| C2C12 myoblasts | H₂O₂ | Oxidative cytotoxicity | Protection (via Nrf2/ERK/HO-1 activation) | nih.gov |

| Orbital fibroblasts from GO patients and non-GO | H₂O₂ | Apoptosis (late) | Significantly reduced | nih.gov |

These findings suggest that gypsoside, as a component of gypenosides, contributes to cellular protection by mitigating oxidative damage and its downstream effects like apoptosis. nih.gov

Interactions with Biologically Active Molecules and Targeted Therapies

The provided search results offer limited direct information specifically on gypsoside's interactions with other biologically active molecules or its potential in targeted therapies. However, the context of targeted therapies generally involves agents designed to interact with specific molecules or pathways involved in disease processes, such as receptors or enzymes. mdpi.commdpi.commdanderson.orgfrontiersin.orgnih.gov Given that gypsoside is a bioactive compound with demonstrated anti-inflammatory and antioxidant mechanisms, it is plausible that it could interact with various cellular signaling molecules or enzymes involved in these pathways. The search results mention that glycosides may reduce the development and progression of ulcerative colitis by modulating anti-inflammatory responses, inhibiting oxidative stress, suppressing abnormal immune responses, and regulating signal transduction nih.gov. This broad statement suggests potential interactions with molecules within these complex biological processes. However, specific details regarding direct molecular targets or interactions of gypsoside itself were not found within the provided snippets. Further research is needed to elucidate any specific interactions of gypsoside with biologically active molecules or its potential application in targeted therapeutic strategies.

Enhancement of Targeted Toxin Efficacy (e.g., Ribosome-Inactivating Proteins)

Ribosome-inactivating proteins (RIPs) are enzymes, primarily of plant origin, that possess N-glycosidase activity nih.govmdpi.commdpi.com. This activity leads to the irreversible cleavage of a specific adenine (B156593) residue in the 28S ribosomal RNA, effectively inhibiting protein synthesis and causing cell death nih.govmdpi.commdpi.com. Due to their potent cytotoxic activity, RIPs have been explored for targeted tumor therapies, often conjugated with antibodies or ligands to create immunotoxins that selectively target cancer cells nih.govmdpi.comd-nb.info.

However, a major limitation in the therapeutic application of RIPs, especially type I RIPs which lack a cell-binding B-chain, is their inefficient translocation from endocytic vesicles into the cytosol, where their ribosomal targets are located nih.govmdpi.comd-nb.info. This endo/lysosomal entrapment significantly reduces their cytotoxic efficacy nih.gov.

Preclinical studies have demonstrated that certain saponins, including those from Gypsophila paniculata, can enhance the cytotoxic activity of RIP-based targeted toxins researchgate.netresearchgate.net. This enhancement is thought to be related to the saponins' ability to interact with cell membranes and facilitate the entry of RIPs into the cytosol researchgate.net. Research indicates that the efficacy of saponins in this context may depend on their structural characteristics, including the aglycone portion and the structure and quantity of the attached sugar chains researchgate.net.

For example, studies using Saponinum album, a crude mixture of saponins from Gypsophila paniculata, have shown improved anti-cancer therapy when used in combination with saporin-based targeted toxins in vivo researchgate.net. While Saponinum album is a mixture, research has aimed to isolate and identify the specific saponins responsible for this activity researchgate.net. Bisdesmosidic gypsogenin-based saponins from Gypsophila paniculata have been specifically noted for their ability to significantly amplify the toxicity of cellular membrane-impermeable type I RIPs researchgate.net.

The mechanism by which saponins enhance RIP efficacy is believed to involve their interaction with cellular membranes, potentially leading to increased membrane permeability or facilitating the release of RIPs from endosomal compartments researchgate.netresearchgate.net. This is crucial for RIPs to reach the ribosomes in the cytosol and exert their cytotoxic effect nih.gov.

Role in Endosomal Escape Mechanisms

The ability of targeted therapeutics, including immunotoxins utilizing RIPs, to escape from endosomes into the cytoplasm is a critical bottleneck for their efficacy nih.govmdpi.com. After internalization into cells via endocytosis, these molecules are enclosed within endosomal vesicles nih.govmdpi.com. To reach their intracellular targets, they must translocate across the endosomal membrane before the endosomes mature into lysosomes, where the therapeutic agent would likely be degraded nih.govmdpi.com.

Saponins are known to interact with cell membranes, and this property is considered central to their role in facilitating endosomal escape researchgate.netresearchgate.net. While the precise mechanisms can vary depending on the specific saponin and cell type, the general principle involves the disruption or permeabilization of the endosomal membrane nih.govnih.govfrontiersin.org.

Several mechanisms have been proposed for endosomal escape facilitated by various agents, including some saponins. One theory suggests that amphipathic molecules like saponins can interact with the lipid bilayer of the endosomal membrane, potentially forming pores or causing destabilization that allows the release of co-internalized molecules into the cytosol researchgate.netnih.gov. Another proposed mechanism, particularly relevant for certain types of delivery systems that can be co-administered with saponins, involves the "proton sponge effect," where buffering capabilities within the endosome lead to osmotic swelling and rupture nih.govmonash.edu.

In the context of Gypsoside and other Gypsophila saponins, their ability to enhance the efficacy of RIPs strongly suggests a role in promoting endosomal escape researchgate.netresearchgate.netresearchgate.netnih.gov. By interacting with the endosomal membrane, Gypsoside is hypothesized to enable the RIPs, which would otherwise remain trapped and degraded within the endosomal pathway, to translocate into the cytoplasm where they can access and inactivate ribosomes researchgate.netnih.gov.

Research indicates that the structural features of saponins, such as the aglycone and the sugar chains, influence their interaction with membranes and thus their ability to induce endosomal escape researchgate.netmdpi.com. This highlights the importance of the specific chemical structure of Gypsoside in mediating its effects on targeted toxin efficacy and endosomal escape.

While detailed, Gypsoside-specific data tables on endosomal escape efficiency or enhancement of RIP activity were not extensively available in the search results, the collective understanding of saponin mechanisms and the reported enhancement of RIP efficacy by Gypsophila saponins like those containing gypsogenin (B1672572) strongly support Gypsoside's involvement in these processes at the preclinical level researchgate.netresearchgate.netresearchgate.net.

Structure Activity Relationship Sar Studies of Gypsoside and Its Analogues

Impact of Aglycone Structure on Biological Activity

In the context of Gypsophila saponins (B1172615), common aglycones include gypsogenin (B1672572), gypsogenic acid, and quillaic acid researchgate.net. The presence of a carboxylic acid group, particularly at position 28 of the aglycone, has been linked to increased hemolytic activity researchgate.net. Furthermore, the esterification of this carboxylic acid, such as forming a methyl ester, can enhance hemolytic potency researchgate.net. This suggests that the functionalization at specific positions on the triterpene scaffold of the aglycone is critical for modulating its interaction with biological membranes and subsequent activity. The effect of the sugar residue on hemolytic activity has been shown not to be universally transferable from one aglycone to another, highlighting the interdependent nature of the aglycone and glycone in determining activity researchgate.net.

Influence of Sugar Moiety Composition and Linkage on Activity Profiles

The sugar moiety, consisting of one or more monosaccharides linked to the aglycone, plays a vital role in the biological activity and physicochemical properties of gypsoside, including its solubility and transport wisdomlib.orgwjpsonline.comresearchgate.nettaylorandfrancis.com. The composition, number, and sequence of the sugar units attached to the aglycone significantly impact the activity profiles of saponins researchgate.net.

For gypsoside, which can possess a complex sugar chain, the specific arrangement and identity of the monosaccharides are crucial. Gypsoside is reported to contain residues of glucose, galactose, arabinose, rhamnose, fucose, and glucuronic acid, along with xylose residues researchgate.net. The sugar chain is typically attached at the C-3 position of the triterpenic aglycone, and in some cases, also at C-28, forming bidesmosidic saponins researchgate.netnih.govresearchgate.net.

Research on gypsogenin-containing saponins has indicated that the structure of the branched sugar chains is important for their cytotoxicity-enhancing activity researchgate.net. Specifically, a branched trisaccharide at C-3 and a branched tetrasaccharide at C-28 were identified as key structural features researchgate.net. The identity of individual sugar residues within these chains also matters; for instance, the presence of a xylose residue instead of arabinose in the branched trisaccharide at C-3 was found to be important researchgate.net.

The linkage positions between the sugar units and to the aglycone are also critical. Studies on other glycosides, such as cardiotonic steroids and gypenosides, demonstrate that the position and identity of the sugar group are important for their activity, including modulation of receptor function nih.govnih.gov. The sugar moiety can influence the interaction with membranes and even affect the accessibility of binding sites nih.gov.

Table 1: Influence of Sugar Moiety Features on Activity (Based on Related Saponin (B1150181) Studies)

| Structural Feature | Location on Aglycone | Impact on Activity (Examples from Literature) | Relevant Activity | Source(s) |

| Branched trisaccharide with xylose instead of arabinose | C-3 | Important for cytotoxicity enhancement | Cytotoxicity enhancement | researchgate.net |

| Branched tetrasaccharide | C-28 | Important for cytotoxicity enhancement | Cytotoxicity enhancement | researchgate.net |

| Nature, number, and sequence of sugars | Glycone chain | Affects hemolytic and cytotoxic activity; effect not always transferable between different aglycones | Hemolytic, Cytotoxic | researchgate.net |

| Position and identity of sugar group | Glycone chain | Important for activity (e.g., modulation of P2X7 receptors, binding to Na,K-ATPase) | Receptor modulation, Enzyme inhibition | nih.govnih.gov |

| Single sugar moiety | Glycone chain | Can be sufficient to impede reactivation (in the context of cardiotonic steroid binding to Na,K-ATPase) | Enzyme inhibition | nih.gov |

Effects of Specific Substitutions (e.g., aldehyde groups) on Cellular Interactions

Specific functional groups present on the aglycone or sugar moiety of saponins can significantly influence their interactions with cellular components and thus their biological activities. The aldehyde group is one such functional group that can impact the reactivity and biological interactions of organic compounds nih.govu-pec.frbritannica.com.

In the context of saponins, the presence and position of an aldehyde (formyl) group are relevant structural features. For instance, main saponins from Saponinum album (Gypsoside A) and Quillajasaponin (QS-21 and QS-18) possess a formyl group at the C4 position of the aglycone (specifically, a gypsogenin or quillaic acid scaffold) in addition to branched sugar chains at C3 ebm-journal.org. These structural elements, including the formyl group, have been identified as important for the ability of these saponins to enhance the uptake of targeted saporin-based drugs into cells ebm-journal.org. This suggests that the aldehyde group contributes to the saponin's interaction with the cell membrane or cellular uptake mechanisms, thereby influencing cellular interactions and the delivery of co-administered molecules.

Comparative Analysis of Gypsoside Stereoisomers and Derivatives

The stereochemistry of a molecule, including the configuration at chiral centers and the spatial arrangement of substituents, is a critical factor in determining its biological activity. Differences in stereochemistry can lead to significant variations in how a compound interacts with biological targets such as enzymes or receptors nih.govsapub.org.

While specific detailed comparative analyses of different stereoisomers of Gypsoside were not extensively found in the search results, the general principle applies to saponins and their derivatives. Studies on other classes of compounds, such as fusidic acid derivatives and gypenosides, have demonstrated that even subtle differences in stereochemistry can result in substantial differences in biological potency and activity profiles nih.govnih.gov. For example, specific stereoisomers of gypenosides showed marked differences in their positive allosteric modulator activity at P2X7 receptors nih.gov. Similarly, saturation of a double bond in fusidic acid produced stereoisomers with vastly different antibacterial activities nih.gov.

Derivatives of Gypsoside, involving modifications to either the aglycone or the sugar moiety, would also be expected to exhibit altered biological activities compared to the parent compound. As discussed in previous sections, changes to the aglycone structure or the sugar chain composition and linkage significantly impact activity researchgate.netresearchgate.netnih.govnih.gov. Therefore, the comparative analysis of Gypsoside derivatives with variations in the aglycone scaffold, sugar types, linkages, or the presence of additional functional groups would be essential for a comprehensive understanding of its SAR. Such studies could reveal how specific structural alterations influence membrane interactions, cellular uptake, target binding, and ultimately, the observed biological effects.

Table 2: Impact of Stereochemistry and Derivatization on Activity (Examples from Literature)

| Compound Class (Example) | Structural Variation | Impact on Activity | Relevant Activity | Source(s) |

| Gypenosides (e.g., ginsenoside-Rg3) | Stereochemistry (e.g., 20(S) vs 20(R)) | Significant differences in positive allosteric modulator activity | Receptor modulation | nih.gov |

| Fusidic acid derivatives | Stereoisomers (due to double bond saturation) | Substantial differences in antibacterial activity | Antibacterial activity | nih.gov |

| Olean-12-ene triterpene derivatives | Substituents at various positions (3, 16, 21, 28) | Enhanced antiproliferative activity | Antiproliferative activity | nih.gov |

| Betulin and its derivatives | Modifications (amides, peptides, acylates, etc.) | Revealed valuable biological activity (e.g., antiviral, antitumor) | Antiviral, Antitumor | researchgate.net |

| Cyclohexane derivatives | Stereoisomerism (cis/trans) | Affects stability and optical activity | Physicochemical properties, Biological activity | sapub.org |

Preclinical Efficacy Models for Gypsoside Research

In Vitro Cellular Models

In vitro studies use cell cultures to investigate the direct effects of Gypsoside on different cell types. These models allow for controlled experiments to examine cellular processes such as proliferation, apoptosis (programmed cell death), and migration.

Cancer Cell Line Studies

Cancer cell lines are widely used in preclinical research to study the effects of potential therapeutic agents on cancer cell growth and survival. Studies have investigated the impact of various compounds, including glycosides, on different cancer cell types. For instance, research has explored the effects of other glycosides on breast cancer cell lines like MCF-7 and MDA-MB-231, prostate cancer cells, and hepatocellular carcinoma (HCC) cell lines such as HepG2 and HCC-LM3. These studies often assess how the compounds affect cell viability, proliferation, and the induction of apoptosis. While specific detailed findings for Gypsoside on all these exact cell lines were not immediately available in the search results, the use of these cell lines is a common practice in evaluating the anti-cancer potential of compounds like glycosides nih.govdovepress.comnih.govfrontiersin.orgnih.govmdpi.com.

Studies on other related compounds provide insights into the types of effects that might be investigated for Gypsoside. For example, one study examined the anti-proliferative, apoptotic, and anti-migration effects of hemi-synthetic 1′S-1′-acetoxychavicol acetate (B1210297) analogs on MDA-MB-231 breast cancer cells, finding that these compounds inhibited growth, induced apoptosis, and suppressed migration dovepress.com. Another study on tomatine, a glycoalkaloid, demonstrated inhibition of proliferation and induction of apoptosis in HepG2 hepatocellular carcinoma cells frontiersin.org. Quercetin, a flavonoid, was shown to suppress the growth of HCC LM3 cells both in vitro and in vivo, disturbing proliferation, inducing apoptosis, and inhibiting migration and invasion nih.gov.

Immune and Inflammatory Cell Models

Immune and inflammatory cell models, such as the RAW 264.7 murine macrophage cell line, are used to evaluate the anti-inflammatory potential of compounds. Macrophages play a crucial role in the inflammatory response, and studies using LPS-stimulated RAW 264.7 cells are common for screening new anti-inflammatory agents nih.govplos.orgimrpress.commdpi.com. These studies often measure the levels of inflammatory mediators such as nitric oxide (NO) and pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6 nih.govplos.orgmdpi.com. While direct studies on Gypsoside's effects on RAW 264.7 macrophages were not prominent in the search results, research on other glycosides, such as geniposide (B1671433) and calycosin (B1668236) glycoside, has shown significant anti-inflammatory effects in LPS-stimulated RAW 264.7 cells by reducing the production of various inflammatory factors and inhibiting related signaling pathways nih.govnih.gov. This indicates that macrophage models like RAW 264.7 are relevant for investigating the potential anti-inflammatory properties of glycosides like Gypsoside.

Assays for Cell Proliferation, Apoptosis, and Migration

A range of in vitro assays are employed to quantify the effects of compounds on fundamental cellular processes critical to cancer progression and inflammation. Cell proliferation assays, such as MTT, BrdU incorporation, and colony formation assays, measure the rate of cell growth nuvisan.commdpi.com. Apoptosis assays, including Annexin V/PI staining, caspase-3/7 activity, and DNA fragmentation assays, detect the induction of programmed cell death dovepress.comnuvisan.commdpi.com. Migration and invasion assays, such as wound healing and Transwell assays, assess the ability of cells to move and invade through a barrier, processes involved in metastasis nuvisan.commdpi.comoatext.com. These assays provide quantitative data on the biological impact of Gypsoside on cellular behavior in vitro. For example, studies on other compounds in cancer cell lines have utilized MTT assays for proliferation, flow cytometry for apoptosis, and Transwell assays for migration and invasion mdpi.comoatext.com.

Here is a table summarizing common in vitro assays used in preclinical research:

| Assay Type | Purpose | Examples of Specific Assays |

| Cell Proliferation | Measure cell growth rate | MTT, BrdU incorporation, Colony formation |

| Apoptosis Induction | Detect programmed cell death | Annexin V/PI staining, Caspase-3/7 activity, DNA fragmentation |

| Cell Migration | Assess cell movement | Wound healing, Transwell migration |

| Cell Invasion | Assess cell movement through a barrier | Transwell invasion (with Matrigel) |

| Cytotoxicity | Measure cell viability/toxicity | LDH release, CellTiter-Glo |

| Signal Transduction | Study intracellular signaling pathways | Western blotting, Reporter assays |

In Vivo Animal Models

In vivo studies using animal models are essential for evaluating the efficacy of potential therapeutics in a more complex biological system that mimics the in vivo environment. These models provide insights into how the compound is absorbed, distributed, metabolized, and excreted, as well as its effects on tumor growth or inflammatory responses within a living organism.

Xenograft Models for Tumor Growth Inhibition

Xenograft models are widely used in cancer research to assess the ability of a compound to inhibit tumor growth in a living organism. In these models, human cancer cells or tumor tissue are implanted into immunodeficient mice, which lack a functional immune system that would otherwise reject the foreign human cells pharmalegacy.comfredhutch.org. This allows the human cancer cells to grow and form tumors, providing a model to test the efficacy of anti-cancer agents. Studies on various anti-cancer agents, including other glycosides or related compounds, have utilized xenograft models derived from different cancer cell lines, such as hepatocellular carcinoma (HepG2, HCCLM3) and breast cancer (MDA-MB-157), to evaluate their effects on tumor volume and growth rate frontiersin.orgwaocp.orgaltogenlabs.com. For example, gimatecan (B1684458) showed significant antitumor effects in mouse xenograft models inoculated with HepG2 and HCCLM3 cell lines waocp.org. Tomatine also reduced HepG2 tumor growth in a SCID mouse xenograft model frontiersin.org. While specific xenograft studies for Gypsoside were not detailed in the search results, this model is a standard approach for evaluating the in vivo anti-tumor efficacy of compounds identified as promising in in vitro studies.

Here is a table illustrating the application of xenograft models in cancer research:

| Model Type | Description | Application in Preclinical Research |

| Cell Line-Derived Xenograft (CDX) | Human cancer cell lines implanted in immunodeficient mice | Evaluating efficacy of therapies against specific cell lines |

| Patient-Derived Xenograft (PDX) | Human tumor tissue implanted in immunodeficient mice | Modeling human tumor heterogeneity and response to therapy |

Genetically Engineered Mouse Models (GEMMs)

Genetically Engineered Mouse Models (GEMMs) are created by altering the mouse genome to express specific oncogenes or lack tumor suppressor genes, leading to the spontaneous development of tumors that often mimic human cancers more closely than xenograft models wikipedia.orgnih.govcrownbio.com. GEMMs are valuable for studying the entire process of cancer progression, from initiation to metastasis, within a native immune microenvironment nih.govcrownbio.com. They are also useful for target validation and studying mechanisms of drug response and resistance wikipedia.orgnih.gov. While the search results did not provide specific examples of Gypsoside being studied in GEMMs, these models represent a sophisticated approach in preclinical cancer research, particularly for understanding the complex interactions between the tumor and its microenvironment and for evaluating therapies that might involve the immune system nih.govcrownbio.com. GEMMs are considered complementary to xenograft models, offering different perspectives on tumor biology and therapeutic response wikipedia.org.

Here is a table outlining key aspects of GEMMs:

| Feature | Description | Relevance to Preclinical Research |

| Genetic Alterations | Introduction of oncogenes or knockout of tumor suppressor genes | Mimics genetic drivers of human cancers |

| Spontaneous Tumor Development | Tumors arise within the mouse's native tissues and microenvironment | More closely reflects human tumor development |

| Intact Immune System | Possess a functional murine immune system | Suitable for evaluating immunotherapies and immune-modulating agents |

| Modeling Cancer Progression | Allows study of tumor initiation, growth, and metastasis within a living system | Provides insights into the entire disease process |

Ex Vivo Models for Tissue-Level Investigations

Ex vivo models involve the use of living tissue that has been removed from an organism and is cultured under artificial conditions. nih.gov These models aim to maintain conditions as close to the host environment as possible, allowing for investigations at the tissue level. nih.gov Ex vivo tissue models offer advantages over traditional two-dimensional cell cultures by preserving the complex cellular composition, morphology, and interactions present in native tissue. They can be used to study various aspects of tissue biology, disease processes, and the effects of potential therapeutic agents. Techniques such as dynamic physiological culture and microfluidic systems are employed to better replicate in vivo conditions and maintain tissue viability for longer durations. Ex vivo models can serve as a bridge between in vitro cell culture and in vivo animal studies, providing a more physiologically relevant context for research.

Derivatization and Analogues of Gypsoside for Academic Investigation

Chemical Modification Strategies for Glycosides

Chemical modification of glycosides, including triterpenoid (B12794562) saponins (B1172615) like Gypsoside, involves altering the sugar chains or the aglycone. Common strategies include glycosylation, oxidation, substitution, and esterification rsc.orgnih.govnih.gov. These modifications can significantly impact the biological properties of the resulting compounds. For instance, introducing a benzoyl group at C2, trans-feruloyloxy or cis-p-coumaroyl at C3, carbonyl groups at C17 and C20, an ester group at C23 or C24, an α-hydroxyl group at C15, or a carboxyl group at C28 on ursane-type triterpenoids can enhance cytotoxicity rsc.org. Similarly, modifications at C-3 and C-28 of oleanane-type triterpenoids, such as the introduction of ester moieties or amide bonds, have shown to influence anticancer activity rsc.org.

Table 1: Proposed Modification Strategies for Ursane-Type Triterpenoids to Enhance Cytotoxicity rsc.org

| Position | Modification Strategy |

| C2 | Introduction of a benzoyl group |

| C3 | trans-feruloyloxy or cis-p-coumaroyl |

| C15 | Introduction of an α-hydroxyl group |

| C17, C20 | Introduction of carbonyl groups |

| C23, C24 | Introduction of an ester group |

| C28 | Introduction of a carboxyl group |

Studies on diosgenyl β-d-glycosaminosides, a type of steroid saponin (B1150181), demonstrate the possibilities of chemical modifications associated with the functionalization of the amino group, yielding various derivatives with altered biological activities nih.gov.

Synthesis of Novel Glycoside Analogues

The synthesis of novel glycoside analogues is a key area of research to overcome limitations of natural saponins, such as scarcity, toxicity, and instability nih.gov. Semisynthesis and total synthesis approaches are employed to create analogues with improved properties nih.govwipo.intresearchgate.net. For example, semisynthetic derivatives of quillaja saponin have been prepared by replacing unstable ester moieties with stable amide bonds, resulting in increased stability and potentially altered immune-stimulating activity researchgate.net.

The synthesis of triterpene O-glycosides, modeling various natural saponins, is of interest for obtaining analogues of bioactive natural compounds and studying the glycosylation of complex sapogenins researchgate.net. Glycosylation is known to improve the bioavailability of natural compounds, suggesting that synthetic triterpene glycosides can be considered prodrugs researchgate.net. Novel oxime-derivatized synthetic triterpene glycosides have been designed and synthesized to investigate structure-activity relationships and explore their potential as vaccine adjuvants frontiersin.org.

Biotransformation for Rare Saponin Production

Biotransformation, utilizing microorganisms or enzymes, is a valuable method for converting natural saponins into rare saponins, which often exhibit enhanced bioavailability and pharmacological activities compared to their natural counterparts nih.govresearchgate.netnih.govmdpi.commdpi.comfrontiersin.org. This process typically involves the hydrolysis of saponin glycosyl groups, leading to the formation of rare saponins with shorter sugar chains nih.gov.

Microbial transformation has been applied to various saponins, including ginsenosides (B1230088) and gypenosides nih.govresearchgate.netnih.govmdpi.commdpi.comfrontiersin.org. For instance, Aspergillus niger strains have been shown to transform gypenosides and ginsenosides into rare ginsenosides mdpi.commdpi.com. Biotransformation offers advantages such as strong specificity, mild conditions, and fewer byproducts nih.govresearchgate.netnih.gov.

Table 2: Examples of Saponin Biotransformation by Microorganisms nih.govmdpi.commdpi.com

| Original Saponin | Microorganism/Enzyme | Rare Saponin Products |

| Gypenosides | Aspergillus niger JGL8 | Ginsenoside F₂ |

| Ginsenoside Rb₁ | Aspergillus niger WU-16 extracellular enzymes | Ginsenoside F₂, Compound K |

| Ginsenoside Rb₁ | Penicillium fimorum extracellular crude enzyme | Ginsenoside CK, Ginsenoside Rd |

| Ginsenoside Rb₁ | Aspergillus niger KCCM 11239 | Rare ginsenoside Rg₃ |

The biotransformation of triterpenoid saponins can also involve hydroxylation, glycosylation, and acylation reactions, as observed in the transformation of glycyrrhizin (B1671929) nih.gov.

Comparative Studies with Other Triterpenoid Saponins (e.g., Quillaic Acid Glycosides, Gypenosides)

Comparative studies with other triterpenoid saponins, such as Quillaic acid glycosides and Gypenosides, provide valuable insights into the relationship between structure and activity within this class of compounds. Gypsoside, Quillaic acid, and Gypsogenic acid are widely distributed aglycones in the Caryophyllaceae family researchgate.net. Saponins from Gypsophila paniculata L. roots, which include gypsogenin (B1672572) and quillaic acid as aglycones, are often bidesmosides with sugar moieties at C-3 and C-28 mdpi.comresearchgate.net.

Research has explored the structural features of triterpenoid saponins that contribute to their biological activities, such as hemolytic activity nih.gov. The aglycone structure and the characteristics of the sugar moieties significantly influence these properties dokumen.pubnih.gov. For example, the presence of polar groups on the aglycone and the length and branching of the sugar chain can affect hemolytic activity dokumen.pub. Comparative analysis of different saponin structures helps in understanding how variations in the aglycone or glycosylation patterns impact their physical-chemical properties and biological effects. Studies on the synergistic cytotoxicity of Gypsophila paniculata saponins with ribosome-inactivating proteins have highlighted the importance of the oleanane-type aglycone (gypsogenin or quillaic acid) and specific sugar arrangements for this activity mdpi.com.

Table 3: Common Aglycones in Caryophyllaceae Saponins researchgate.netresearchgate.net

| Aglycone | Occurrence in Caryophyllaceae Species |

| Gypsogenin | 46% |

| Gypsogenic acid | 31% |

| Quillaic acid | 33% |

Comparative studies involving Gypsoside and other saponins like gypenosides (derived from Gynostemma pentaphyllum) and quillaic acid glycosides (found in Quillaja saponaria) are crucial for understanding the broader landscape of triterpenoid saponin properties and potential applications nih.govnih.govscielo.br.

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.